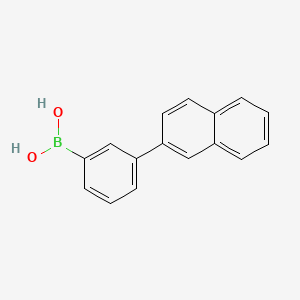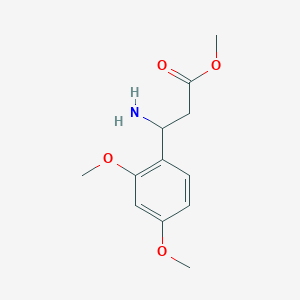
3-(2-Naphthyl)phenylboronic acid
Descripción general
Descripción
3-(2-Naphthyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white to almost white powder .
Synthesis Analysis
The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
3-(2-Naphthyl)phenylboronic acid is a solid with a molecular weight of 248.08 g/mol . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis : Phenylboronic acids, including 3-(2-Naphthyl)phenylboronic acid, are used as catalysts in organic synthesis. For instance, they facilitate efficient, rapid, and one-pot synthesis of complex organic compounds like tetrahydrobenzo[b]pyrans (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Cross-Coupling Reactions : This compound plays a crucial role in nickel-catalyzed and palladium-catalyzed cross-coupling reactions, a fundamental process in the construction of complex organic molecules (Leowanawat, Zhang, & Percec, 2012); (Chowdhury & Georghiou, 1999).
Material Science Applications : In materials science, these compounds are utilized in the development of optical sensors, such as for oxygen sensing in various environments. Their unique chemical properties enable this application (Liu et al., 2018).
Biomedical Research : Phenylboronic acids have found applications in biomedical research for tasks like the synthesis of biologically active molecules and drug delivery systems (Kinsey & Kassis, 1993); (Ma & Shi, 2014).
Environmental Applications : These compounds are also used in environmental applications, such as the extraction and purification of sugars from hemicellulose hydrolysates, demonstrating their versatility and utility in various scientific contexts (Griffin & Shu, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(3-naphthalen-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKQDOGZCIYEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670206 | |
| Record name | [3-(Naphthalen-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthyl)phenylboronic acid | |
CAS RN |
870774-29-1 | |
| Record name | [3-(Naphthalen-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Naphthyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)
![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)

![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)
![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)
![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid](/img/structure/B1419833.png)
![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine](/img/structure/B1419838.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)